4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one
Overview
Description
4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one is a useful research compound. Its molecular formula is C9H10Cl2N2O2 and its molecular weight is 249.09 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Functionalization
- Heterocyclic Synthesis : It is used in the synthesis and functionalization of pyridine or pyrazine derivatives, demonstrating its utility in creating a range of heterocyclic compounds (Hoornaert, 2010).
Electrophilic Properties
- Cycloaddition Reactions : The compound exhibits electrophilic properties, participating in cycloaddition reactions and forming complex structures, such as grid-like metal complexes with copper(I) or silver(I) ions (Hoogenboom, 2006).
Synthesis of Derivatives
- Derivative Formation : Research has shown its use in preparing various derivatives, like 1H-pyrazole, pyridazin-3(2H)-one, and oxazin-4-one derivatives, expanding its application in developing novel compounds (Akbas & Aslanoğlu, 2006).
Reactions with Dihaloazines
- Transition-Metal-Free Preparations : Its use in transition-metal-free preparations of heterocycle-fused 1,4-oxazepines has been reported, indicating its role in more sustainable and efficient synthetic processes (Sapegin et al., 2015).
Electrochemical Reduction
- Electrochemical Studies : The electrochemical reduction of pyridazin-3-ones, including 4,5-dihydropyridazine-3-ones, has been studied, offering insights into the electrochemical properties of such compounds (Hazard et al., 1990).
Synthesis of Heterocycles
- Heterocyclic Dicarboxylic Acid Esters : It has been used in the synthesis of heterocyclic dicarboxylic acid esters, further demonstrating its versatility in organic synthesis (Lehmann et al., 1973).
Domino Reactions
- Synthetic and Mechanistic Features : Domino reactions involving this compound have been studied, revealing its potential in forming complex heterocyclic structures (Giomi & Cecchi, 2003).
Ring Contraction Studies
- Ring Contraction via Sulfur Extrusion : Its reaction in the ring contraction of pyridazino thiadiazines via sulfur extrusion has been observed, showing its role in complex chemical transformations (Kaji et al., 1985).
Structural Investigations
- Structural Characterization : Studies have been conducted on the structural characterization of derivatives of this compound, contributing to the understanding of its molecular structure and properties (Grdadolnik et al., 1997).
Properties
IUPAC Name |
4,5-dichloro-2-(oxan-2-yl)pyridazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2O2/c10-6-5-12-13(9(14)8(6)11)7-3-1-2-4-15-7/h5,7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDZWNISULPNLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C(=O)C(=C(C=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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